4-Chloro-3-hydroxypyridine
Overview
Description
4-Chloro-3-hydroxypyridine is a chemical compound with the molecular formula C5H4ClNO. It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Synthesis Analysis
The synthesis of 4-Chloro-3-hydroxypyridine and its derivatives often involves the use of chloropyridines and palladium-mediated reactions . Another known method for the preparation of 3-hydroxypyridine, which could potentially be adapted for 4-Chloro-3-hydroxypyridine, is by fusion of the ammonium salt of 3-pyridinesulfonic acid with potassium hydroxide .Molecular Structure Analysis
The molecular structure of 4-Chloro-3-hydroxypyridine can be analyzed using various methods such as density functional theory (DFT) and time-dependent DFT. These methods can be used to calculate properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are important for understanding the molecule’s reactivity .Chemical Reactions Analysis
4-Chloro-3-hydroxypyridine can participate in various chemical reactions. For instance, it has been used in the synthesis of benzo[4,5]furopyridine tricyclic heterocycles . Protodeboronation of pinacol boronic esters is another reaction that 4-Chloro-3-hydroxypyridine might be involved in .Physical And Chemical Properties Analysis
4-Chloro-3-hydroxypyridine has a molecular weight of 129.54 . Its physical properties such as boiling point and density are predicted to be 298.2±20.0 °C and 1.392±0.06 g/cm3 respectively .Scientific Research Applications
Chemical Reactions and Kinetics
4-Chloro-3-hydroxypyridine has been studied in the context of its reactivity with other chemical compounds. For instance, reactions between hydroxypyridines and 1-chloro-2,4,6-trinitrobenzene have been examined, highlighting the distinct reactivity of different hydroxypyridine derivatives, including 4-hydroxypyridine (Boga et al., 2001). This research provides insights into the kinetics and tautomerism of such reactions, essential for understanding their applications in synthetic chemistry.
Catalysis and Coordination Chemistry
The compound also finds application in the field of catalysis and coordination chemistry. Nickel(II) and Palladium(II)-NHC complexes have been synthesized using hydroxypyridine functionalized imidazolium salts, including derivatives of 4-Chloro-3-hydroxypyridine (Bhat, Avinash, & Anantharaman, 2019). These complexes demonstrate significant potential in catalyzing organic reactions, such as the Kumada–Tamao–Corriu reaction, indicating the utility of 4-Chloro-3-hydroxypyridine in creating effective catalysts.
Tautomeric Equilibria and Molecular Structure
The study of chlorinated hydroxypyridines, including 4-Chloro-3-hydroxypyridine, has contributed to understanding tautomeric equilibria and molecular structure. Research on how chlorination affects the tautomeric and conformational equilibria of these compounds provides valuable insights into their chemical behavior, which is crucial for designing molecules with specific properties (Calabrese et al., 2017).
Synthesis and Reactivity
The synthesis and reactivity of derivatives of hydroxypyridines, including 4-Chloro-3-hydroxypyridine, have been extensively studied. These studies provide valuable information on the preparation and potential applications of these compounds in various chemical reactions and processes (Kolder & Hertog, 2010).
Antimicrobial and Antimalarial Potential
Research has been conducted on the potential of hydroxypyridine derivatives as antibacterial and antimalarial agents.
3-Hydroxypyridin-4-ones, which are structurally related to 4-Chloro-3-hydroxypyridine, have shown promising inhibitory activity against bacterial strains. This suggests potential applications of chloro-hydroxypyridine derivatives in the development of novel antibacterial drugs (Sabet et al., 2012). Additionally, derivatives of 3-hydroxypyridin-4-ones have been explored for their antimalarial properties, indicating a potential avenue for the use of 4-Chloro-3-hydroxypyridine in similar applications (Dehkordi, Liu, & Hider, 2008).
Coordination Polymers and Molecular Design
4-Chloro-3-hydroxypyridine has been utilized in the formation of coordination polymers, particularly in the field of lanthanide coordination polymers. This research opens up possibilities for its use in material science and nanotechnology (Sun et al., 2009). The compound’s ability to form complex structures with metals can be exploited in designing new materials with unique properties.
Safety and Hazards
Future Directions
The future directions for 4-Chloro-3-hydroxypyridine could involve its use in the synthesis of new compounds and in various chemical reactions. For instance, it could be used in the preparation of nitropyridine derivatives . Additionally, new methods for its synthesis and analysis could be developed.
Relevant Papers The relevant papers retrieved provide information about the synthesis, properties, and potential uses of 4-Chloro-3-hydroxypyridine . These papers could be further analyzed for more detailed information.
properties
IUPAC Name |
4-chloropyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO/c6-4-1-2-7-3-5(4)8/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQORRJKLCCMNPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376204 | |
Record name | 4-CHLORO-3-HYDROXYPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-hydroxypyridine | |
CAS RN |
96630-88-5 | |
Record name | 4-CHLORO-3-HYDROXYPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-hydroxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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